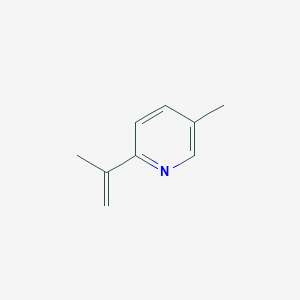
5-Methyl-2-prop-1-en-2-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-prop-1-en-2-ylpyridine is a heterocyclic organic compound that belongs to the pyridine family. Pyridines are six-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of a methyl group at the 5-position and a prop-1-en-2-yl group at the 2-position of the pyridine ring. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-prop-1-en-2-ylpyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that optimize yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-prop-1-en-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydropyridines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines with different functional groups.
Aplicaciones Científicas De Investigación
5-Methyl-2-prop-1-en-2-ylpyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Pyridine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-prop-1-en-2-ylpyridine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-ethylpyridine: Similar in structure but with an ethyl group instead of a prop-1-en-2-yl group.
2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine: Contains a pyrrolidine ring attached to the pyridine core.
5-Amino-pyrazoles: Although structurally different, they share similar applications in organic synthesis and medicinal chemistry
Uniqueness
5-Methyl-2-prop-1-en-2-ylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
102879-27-6 |
|---|---|
Fórmula molecular |
C9H11N |
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
5-methyl-2-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C9H11N/c1-7(2)9-5-4-8(3)6-10-9/h4-6H,1H2,2-3H3 |
Clave InChI |
XNIIKXROZAQQKR-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)C(=C)C |
SMILES canónico |
CC1=CN=C(C=C1)C(=C)C |
Sinónimos |
Pyridine, 5-methyl-2-(1-methylethenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















